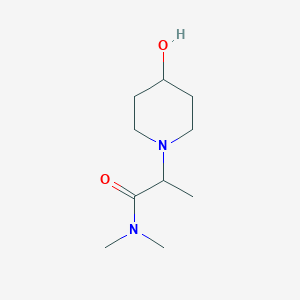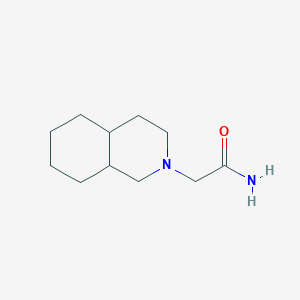
2,3-Dihydro-1-benzofuran-2-yl-(2,6-dimethylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1-benzofuran-2-yl-(2,6-dimethylmorpholin-4-yl)methanone, also known as DBMM, is a chemical compound that has shown promising results in scientific research applications. It is a morpholine-based compound that has been synthesized using a variety of methods.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-1-benzofuran-2-yl-(2,6-dimethylmorpholin-4-yl)methanone is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes, such as histone deacetylases and proteasomes. By inhibiting these enzymes, 2,3-Dihydro-1-benzofuran-2-yl-(2,6-dimethylmorpholin-4-yl)methanone can induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2,3-Dihydro-1-benzofuran-2-yl-(2,6-dimethylmorpholin-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, 2,3-Dihydro-1-benzofuran-2-yl-(2,6-dimethylmorpholin-4-yl)methanone has also been shown to have antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress. 2,3-Dihydro-1-benzofuran-2-yl-(2,6-dimethylmorpholin-4-yl)methanone has also been shown to have neuroprotective properties, with results indicating that it can protect neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dihydro-1-benzofuran-2-yl-(2,6-dimethylmorpholin-4-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize, and it has shown promising results in a variety of scientific research applications. However, there are also some limitations to using 2,3-Dihydro-1-benzofuran-2-yl-(2,6-dimethylmorpholin-4-yl)methanone in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its potential side effects and toxicity.
Zukünftige Richtungen
There are several future directions for research on 2,3-Dihydro-1-benzofuran-2-yl-(2,6-dimethylmorpholin-4-yl)methanone. One area of research could focus on its potential as an anti-cancer agent. More studies are needed to determine its efficacy against different types of cancer and to determine the optimal dosage for treatment. Another area of research could focus on its potential as an anti-inflammatory agent. More studies are needed to determine its efficacy in treating different types of inflammatory diseases. Additionally, more research is needed to determine the potential side effects and toxicity of 2,3-Dihydro-1-benzofuran-2-yl-(2,6-dimethylmorpholin-4-yl)methanone.
Synthesemethoden
2,3-Dihydro-1-benzofuran-2-yl-(2,6-dimethylmorpholin-4-yl)methanone has been synthesized using various methods, including a one-pot reaction of 2,3-dihydro-1-benzofuran with 2,6-dimethylmorpholine-4-carbaldehyde, followed by reduction with sodium borohydride. Another method involves the reaction of 2,3-dihydro-1-benzofuran with 2,6-dimethylmorpholine-4-carbaldehyde in the presence of a Lewis acid catalyst, followed by reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1-benzofuran-2-yl-(2,6-dimethylmorpholin-4-yl)methanone has shown potential in a variety of scientific research applications. It has been studied for its anti-cancer properties, with results indicating that it can induce apoptosis in cancer cells. Additionally, 2,3-Dihydro-1-benzofuran-2-yl-(2,6-dimethylmorpholin-4-yl)methanone has been studied for its potential as an anti-inflammatory agent, with results showing that it can inhibit the production of pro-inflammatory cytokines. 2,3-Dihydro-1-benzofuran-2-yl-(2,6-dimethylmorpholin-4-yl)methanone has also been studied for its potential as an anti-viral agent, with results indicating that it can inhibit the replication of the hepatitis C virus.
Eigenschaften
IUPAC Name |
2,3-dihydro-1-benzofuran-2-yl-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10-8-16(9-11(2)18-10)15(17)14-7-12-5-3-4-6-13(12)19-14/h3-6,10-11,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOAUWDDFOOAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-2-yl-(2,6-dimethylmorpholin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2-[[(2-morpholin-4-yl-1-phenylethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516228.png)
![[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7516235.png)
![N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7516248.png)

![N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7516271.png)



![1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7516307.png)



